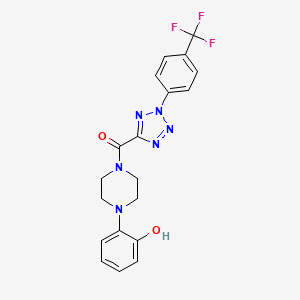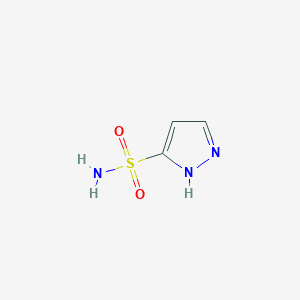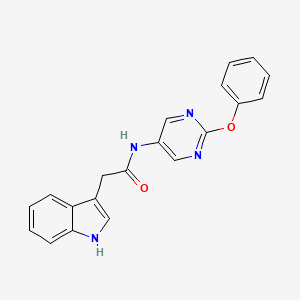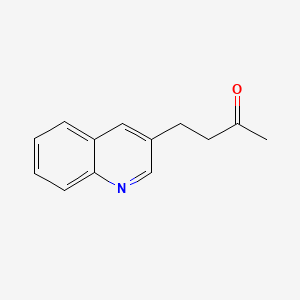
(4-(2-hydroxyphenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have been reported to show significant biological actions such as anti-microbial, anti-depressant, anticonvulsant, anti-parkinson, anti-inflammatory, antipsychotic, antioxidant, antidiabetic, antiarrhythmic, antiproliferative, anxiolytic, antialzheimer, antimalarial, antihypertensive, antiplatelet aggression and anti-histaminic activity .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including compounds structurally related to (4-(2-hydroxyphenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone, to evaluate their antimicrobial activity. These compounds showed variable and modest activity against bacteria and fungi, highlighting their potential in antimicrobial research (Patel, Agravat, & Shaikh, 2011).
Selective Estrogen Receptor Modulator (SERM) Development
- Palkowitz et al. (1997) discovered that replacing the carbonyl group in raloxifene with oxygen resulted in a substantial increase in estrogen antagonist potency in vitro. This discovery points to the potential use of similar compounds in the development of new SERMs with potent estrogen antagonist properties for clinical applications (Palkowitz et al., 1997).
Antifungal and Antibacterial Agents
- Sanjeeva, Narendra, and Venkata (2022) synthesized novel 1,5-disubstituted pyrazole and isoxazole derivatives, structurally related to the queried compound, which exhibited good antibacterial and antifungal activity. This suggests a potential application in developing new antimicrobial agents (Sanjeeva, Narendra, & Venkata, 2022).
Tubulin Polymerization Inhibitors
- Prinz et al. (2017) reported on a series of compounds including phenylpiperazine derivatives as potent inhibitors of tubulin polymerization. These compounds demonstrated excellent antiproliferative properties and inhibited cancer cell growth by inducing G2/M phase cell cycle arrest. This research underscores the potential of such compounds in cancer therapy (Prinz et al., 2017).
Corrosion Inhibition
- Singaravelu, Bhadusha, and Dharmalingam (2022) investigated the corrosion inhibition of mild steel using organic inhibitors structurally related to the compound of interest. Their study demonstrated significant inhibition efficiency, suggesting applications in materials science to protect metals from corrosion (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally similar to certain piperazine derivatives, which have been found to exhibit antidepressant-like activities . .
Mode of Action
Based on its structural similarity to certain piperazine derivatives, it may interact with monoamine receptors in the central nervous system, potentially influencing serotonin and noradrenaline levels .
Biochemical Pathways
If it does interact with monoamine receptors, it could potentially affect the monoaminergic pathways, which play a crucial role in mood regulation .
Pharmacokinetics
The ADME properties of this compound are currently unknown. Similar compounds have been synthesized and screened for their in vitro cytotoxic activity , suggesting that they may have some degree of bioavailability.
Result of Action
Similar compounds have been found to exhibit antidepressant-like activities , suggesting that this compound may have similar effects.
Propriétés
IUPAC Name |
[4-(2-hydroxyphenyl)piperazin-1-yl]-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O2/c20-19(21,22)13-5-7-14(8-6-13)28-24-17(23-25-28)18(30)27-11-9-26(10-12-27)15-3-1-2-4-16(15)29/h1-8,29H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNGZIZJVGKPLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-hydroxyphenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one](/img/structure/B2887761.png)

![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2887766.png)




![ethyl 3-(2-(1H-indol-3-yl)ethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2887772.png)


![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenyl)acetate](/img/structure/B2887778.png)

![[(E)-But-2-enyl] 2-aminoacetate;2,2,2-trifluoroacetic acid](/img/structure/B2887780.png)
